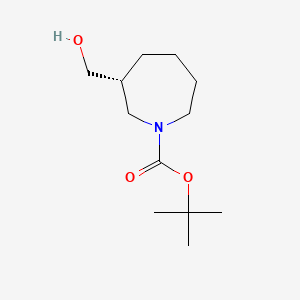
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromoethyl group, a fluoro group, and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene typically involves the bromination of 1-fluoro-3,4-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are conducted at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing the use of reagents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN2 and SN1): The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)-1-fluoro-4-methylbenzene
- 2-(1-Bromoethyl)-1-chloro-3,4-dimethylbenzene
- 2-(1-Bromoethyl)-1-fluoro-3,5-dimethylbenzene
Uniqueness
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromo and fluoro groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activity and industrial applications further highlight its significance in various fields of research and development.
Propriétés
Formule moléculaire |
C10H12BrF |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,8H,1-3H3 |
Clé InChI |
RYXMJMCHXHXMIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C(C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)


